A Technical Guide to the Spectroscopic Characterization of 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid by ¹H and ¹³C NMR
A Technical Guide to the Spectroscopic Characterization of 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid by ¹H and ¹³C NMR
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a framework for structural elucidation by integrating predicted spectral data with established principles of NMR spectroscopy and comparative analysis of structurally related compounds. We present a detailed experimental protocol for data acquisition, a thorough interpretation of the anticipated spectra, and the causal reasoning behind spectral assignments, thereby ensuring scientific rigor and trustworthiness in the characterization of this and similar molecules.
Introduction: The Importance of Spectroscopic Integrity
2-(3,4-dimethoxyphenyl)-2-oxoacetic acid (Molecular Formula: C₁₀H₁₀O₅, Molecular Weight: 210.19 g/mol ) is an organic compound featuring a dimethoxy-substituted phenyl ring linked to an α-keto acid moiety[1]. Its utility as a building block in the synthesis of more complex molecules necessitates unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for such characterization, providing precise information about the molecular framework through the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The structure of 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid is presented below, with each unique carbon and proton position labeled. This convention will be used throughout the guide.
Caption: Molecular structure and atom numbering for 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid. These predictions are based on established chemical shift theory and comparison with experimental data from analogous compounds, particularly 2-(4-methoxyphenyl)-2-oxoacetic acid[2]. The typical solvent for analysis is DMSO-d₆, which is effective at dissolving polar carboxylic acids.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |
| ~10.0 - 13.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent[3][4]. |
| ~7.65 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing α-keto group, leading to a significant downfield shift. It is coupled to H-5. |
| ~7.50 | Doublet of Doublets (dd) | 1H | H-2 | This proton is ortho to one methoxy group and meta to the α-keto group. It is coupled to H-6 (meta) and H-5 (ortho). |
| ~7.10 | Doublet (d) | 1H | H-5 | This proton is ortho to a methoxy group and coupled to H-6. |
| 3.88 | Singlet | 3H | OCH₃ (at C-4) | Methoxy protons typically appear as sharp singlets. This value is consistent with methoxy groups on an aromatic ring. |
| 3.85 | Singlet | 3H | OCH₃ (at C-3) | The chemical environment is very similar to the other methoxy group, resulting in a closely positioned singlet. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |
| ~188.0 | C-α (Ketone C=O) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield. |
| ~163.0 | C-β (Acid C=O) | Carboxylic acid carbonyls are also downfield but typically appear upfield relative to ketone carbonyls[3]. |
| ~154.0 | C-4 | Aromatic carbon attached to a methoxy group (ipso-carbon), deshielded by the oxygen atom. |
| ~149.0 | C-3 | Aromatic carbon attached to a methoxy group (ipso-carbon). |
| ~127.0 | C-1 | Quaternary aromatic carbon attached to the α-keto acid group. |
| ~125.0 | C-6 | Aromatic methine carbon (CH) ortho to the electron-withdrawing keto group. |
| ~112.0 | C-5 | Aromatic methine carbon (CH) ortho to a methoxy group. |
| ~111.5 | C-2 | Aromatic methine carbon (CH) ortho to a methoxy group. |
| 56.2 | OCH₃ | Carbon of the methoxy group. |
| 56.0 | OCH₃ | Carbon of the second methoxy group, in a very similar electronic environment. |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid.
Rationale for Experimental Choices
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Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced aromatic proton signals.
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Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its residual proton peak (δ ≈ 2.50 ppm) does not interfere with the key signals of the analyte[5]. Furthermore, it slows the exchange of the acidic proton, often allowing for its observation.
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Concentration: A concentration of 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of solvent provides a good balance between signal-to-noise and solubility limits[5].
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh 5-10 mg of the 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid sample for ¹H NMR (20-50 mg for ¹³C NMR).
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Transfer the solid into a clean, dry vial.
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Add approximately 0.7 mL of DMSO-d₆.
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Cap the vial and vortex thoroughly until the sample is fully dissolved. Gentle warming may be used to facilitate dissolution.
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Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
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-
¹H NMR Acquisition:
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Pulse Program: Utilize a standard single-pulse experiment (e.g., zg30 on Bruker systems).
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Spectral Width: Set to approximately 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.
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Number of Scans: Acquire 16-64 scans to achieve adequate signal-to-noise.
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Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between pulses.
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Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
¹³C NMR Acquisition:
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Pulse Program: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to simplify the spectrum to singlets for each unique carbon.
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Spectral Width: A range of 0-220 ppm is appropriate to cover all expected carbon signals.
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Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is necessary[6].
-
Relaxation Delay: A delay of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times.
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Data Processing Workflow
The following diagram illustrates the standard workflow for processing the raw Free Induction Decay (FID) data into an interpretable spectrum.
Caption: Standard workflow for NMR data processing from raw signal to final spectrum.
In-Depth Spectrum Interpretation and Discussion
The predicted spectra provide a detailed fingerprint of the molecule's structure.
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¹H NMR Spectrum: The aromatic region is expected to show an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring. The proton at the H-6 position is the most deshielded due to its proximity (ortho) to the strongly electron-withdrawing α-keto group. The two methoxy groups, while chemically distinct, are in very similar electronic environments and are thus predicted to have very close chemical shifts, potentially overlapping into a single peak at lower field strengths. The broad singlet for the carboxylic acid proton between 10-13 ppm is a hallmark feature of this functional group[4][7].
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¹³C NMR Spectrum: The spectrum is characterized by ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The two carbonyl carbons are the most downfield signals, with the ketone carbon (C-α) appearing at a higher chemical shift than the carboxylic acid carbon (C-β) due to the differing electronic environments[3]. The four quaternary carbons (C-1, C-3, C-4, and the two carbonyls) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The two methoxy carbons appear around 56 ppm, a typical value for this functional group.
Conclusion
This technical guide provides a robust framework for the ¹H and ¹³C NMR characterization of 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid. By leveraging predicted data, comparative analysis with known analogs, and established spectroscopic principles, a reliable and detailed assignment of the NMR spectra can be achieved. The outlined experimental protocols ensure the acquisition of high-quality data, which is paramount for the unambiguous structural elucidation required in synthetic chemistry and drug development. This comprehensive approach underscores the power of NMR spectroscopy as a primary tool for ensuring the scientific integrity of chemical research.
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